molecular formula C26H26N2O2S B2564573 N-(2-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 851412-56-1

N-(2-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2564573
CAS No.: 851412-56-1
M. Wt: 430.57
InChI Key: NOXIQXRBLVJCFE-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an indole ring, a sulfanyl group, and an ethoxyphenyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with an indole precursor, the indole ring can be functionalized at the 3-position using electrophilic substitution reactions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, often using thiol reagents.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved through amide bond formation reactions using reagents such as acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the acetamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide depends on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved can vary widely and are typically elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide: can be compared with other indole derivatives, acetamides, and sulfanyl-containing compounds.

    Indole Derivatives: Compounds with similar indole structures, such as tryptamines or indole-3-carbinol.

    Acetamides: Other acetamide compounds, such as paracetamol or acetanilide.

    Sulfanyl Compounds: Compounds containing sulfanyl groups, such as thiophenols or thioethers.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2S/c1-3-30-24-15-9-7-13-22(24)27-26(29)18-31-25-17-28(23-14-8-6-12-21(23)25)16-20-11-5-4-10-19(20)2/h4-15,17H,3,16,18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXIQXRBLVJCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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